molecular formula C17H12ClFN4O3 B6061716 4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide

4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide

Cat. No. B6061716
M. Wt: 374.8 g/mol
InChI Key: MWUQQJXIWVLURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide is a chemical compound that has been gaining attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazole family and has been shown to have interesting properties that make it a useful tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their ability to divide and replicate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms behind cancer cell growth and proliferation. However, one limitation of this compound is that it can be toxic to normal cells at high concentrations, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions that could be explored in the study of 4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide. One area of interest is the development of new cancer treatments based on this compound. Researchers could also explore the use of this compound in the study of other diseases and biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluorobenzylhydrazine and 1H-pyrazole-3-carboxylic acid. This reaction is typically carried out in the presence of a catalyst and under carefully controlled conditions to ensure that the desired product is obtained.

Scientific Research Applications

4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzamide has been used in a variety of scientific research applications. One area where this compound has shown promise is in the study of cancer. Research has shown that this compound has the ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

4-chloro-N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O3/c18-14-6-3-12(9-15(14)23(25)26)17(24)20-16-7-8-22(21-16)10-11-1-4-13(19)5-2-11/h1-9H,10H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUQQJXIWVLURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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